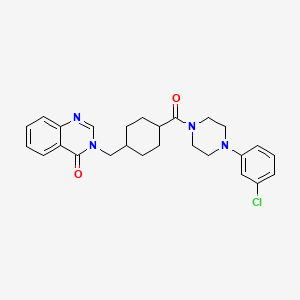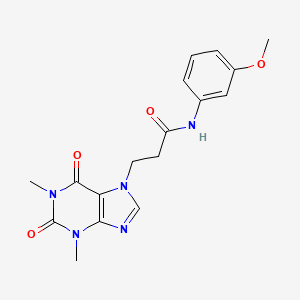
3-((4-(4-(3-chlorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the piperazine and cyclohexyl groups. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Attachment of the Piperazine Group: This step often involves the reaction of the quinazolinone intermediate with 3-chlorophenylpiperazine under appropriate conditions.
Incorporation of the Cyclohexyl Group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the cyclohexyl group to the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-({4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the piperazine ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinone derivatives.
Applications De Recherche Scientifique
3-({4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-({4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-CHLOROPHENYL)PIPERAZINE: A simpler analog that lacks the quinazolinone core.
QUINAZOLINONE DERIVATIVES: Compounds with similar core structures but different substituents.
CYCLOHEXYL DERIVATIVES: Compounds with cyclohexyl groups attached to different core structures.
Uniqueness
3-({4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, a piperazine ring, and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C26H29ClN4O2 |
|---|---|
Poids moléculaire |
465.0 g/mol |
Nom IUPAC |
3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]cyclohexyl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C26H29ClN4O2/c27-21-4-3-5-22(16-21)29-12-14-30(15-13-29)25(32)20-10-8-19(9-11-20)17-31-18-28-24-7-2-1-6-23(24)26(31)33/h1-7,16,18-20H,8-15,17H2 |
Clé InChI |
YLOMWRCQPLJGGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157240.png)
![methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11157259.png)
![9-(4-chlorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157260.png)
![1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-L-proline](/img/structure/B11157262.png)
![9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11157269.png)
![N~1~,N~1~-diethyl-N~4~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide](/img/structure/B11157272.png)

![(4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11157284.png)
![3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one](/img/structure/B11157292.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B11157302.png)
![ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11157308.png)
![(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11157319.png)
![5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11157320.png)
![4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157324.png)
